(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
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Overview
Description
(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors, leading to increased activity of these receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, which could have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol in lab experiments is its high purity and potency. However, one of the limitations is its limited solubility in water, which could affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on (3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol. One area of interest is its potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the activity of certain neurotransmitter receptors. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
In conclusion, this compound is a promising compound for scientific research, particularly in the field of neuroscience. Its potential applications and mechanisms of action warrant further investigation, and it could have implications for the treatment of various neurological disorders.
Synthesis Methods
(3S*,4S*)-1-[(isopropylthio)acetyl]-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
The compound has shown potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of various neurological disorders.
properties
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2S/c1-11(2)20-10-14(19)17-8-12(13(18)9-17)16-6-4-15(3)5-7-16/h11-13,18H,4-10H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNNXHKPGRVNK-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC(=O)N1CC(C(C1)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)SCC(=O)N1C[C@@H]([C@H](C1)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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